4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
Description
This compound features a morpholine core substituted at the 4-position with a 6-methoxypyrimidin-4-yl group and at the 2-position with a piperidine-1-carbonyl moiety. Morpholine and piperidine rings are common in medicinal chemistry due to their favorable pharmacokinetic properties, including solubility and metabolic stability . The pyrimidine ring, a nitrogen-containing heterocycle, enhances bioactivity by mimicking natural nucleotides, making such derivatives promising for drug development . The methoxy group at the pyrimidine 6-position likely influences electronic and steric properties, affecting target binding and selectivity.
Properties
IUPAC Name |
[4-(6-methoxypyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-21-14-9-13(16-11-17-14)19-7-8-22-12(10-19)15(20)18-5-3-2-4-6-18/h9,11-12H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHZEFDQMPEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Features
Target Compound
- Core : Morpholine (6-membered oxygen-nitrogen heterocycle).
- Substituents :
- 4-position: 6-Methoxypyrimidin-4-yl (electron-donating methoxy group).
- 2-position: Piperidine-1-carbonyl (amide-linked piperidine).
Key Analogs
Physicochemical Properties
- LogP and Solubility: The target compound’s methoxy group increases hydrophilicity compared to chloro or methyl substituents in analogs (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, LogP ~1.8) . Piperidine-1-carbonyl introduces hydrogen-bonding capacity, improving aqueous solubility relative to non-polar analogs like thienopyrimidines .
- Molecular Weight: ~390 g/mol (estimated), comparable to kinase inhibitors (e.g., GSK-2126458, MW ~450) but smaller than boronic acid-coupled thienopyrimidines (~500 g/mol) .
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